

Technical Guide: **tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate</i>
Cat. No.:	B152949

[Get Quote](#)

CAS Number: 219862-14-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate**, a heterocyclic building block with significant potential in medicinal chemistry. The document covers its chemical and physical properties, a representative synthetic protocol, and its established role as a key intermediate in the development of bioactive molecules. While specific quantitative biological data for this compound is not readily available in the public domain, this guide discusses the known biological activities of the broader classes of tetrahydroquinolines and carbamates, particularly in the context of central nervous system (CNS) disorders. The guide also includes visualizations of a potential synthetic pathway and the general mechanism of action for carbamate-based enzyme inhibitors.

Chemical and Physical Properties

Tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate, also known as Boc-3-amino-1,2,3,4-tetrahydroquinoline, is a carbamate-protected derivative of 3-amino-1,2,3,4-tetrahydroquinoline.^{[1][2]} The tert-butyloxycarbonyl (Boc) protecting group makes it a stable and versatile intermediate for further chemical modifications.^[3]

Table 1: Physicochemical Properties of **tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate**

Property	Value	Source
CAS Number	219862-14-3	[1] [2] [4]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	[2] [4]
Molecular Weight	248.32 g/mol	[2] [4]
Purity	Typically ≥95-97%	[5]
Recommended Storage	2-8°C	[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate** is not widely published, a representative synthesis can be proposed based on established chemical methodologies. The synthesis would likely involve two key steps: the formation of the 1,2,3,4-tetrahydroquinoline core, followed by the protection of the amino group at the 3-position with a Boc group.

Representative Experimental Protocol:

Step 1: Synthesis of (\pm)-1,2,3,4-Tetrahydroquinolin-3-amine

A plausible route to the core structure is the reduction of 3-aminoquinoline.

- Materials: 3-Aminoquinoline, a reducing agent (e.g., sodium borohydride in the presence of a catalyst, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran).
- Procedure:
 - Dissolve 3-aminoquinoline in the chosen solvent in a reaction vessel.
 - If using catalytic hydrogenation, add a catalytic amount of Palladium on carbon (Pd-C).

- Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography-Mass Spectrometry).
- Upon completion, carefully filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinolin-3-amine.
- Purify the crude product by a suitable method, such as column chromatography or crystallization.

Step 2: Boc-Protection of (\pm)-1,2,3,4-Tetrahydroquinolin-3-amine

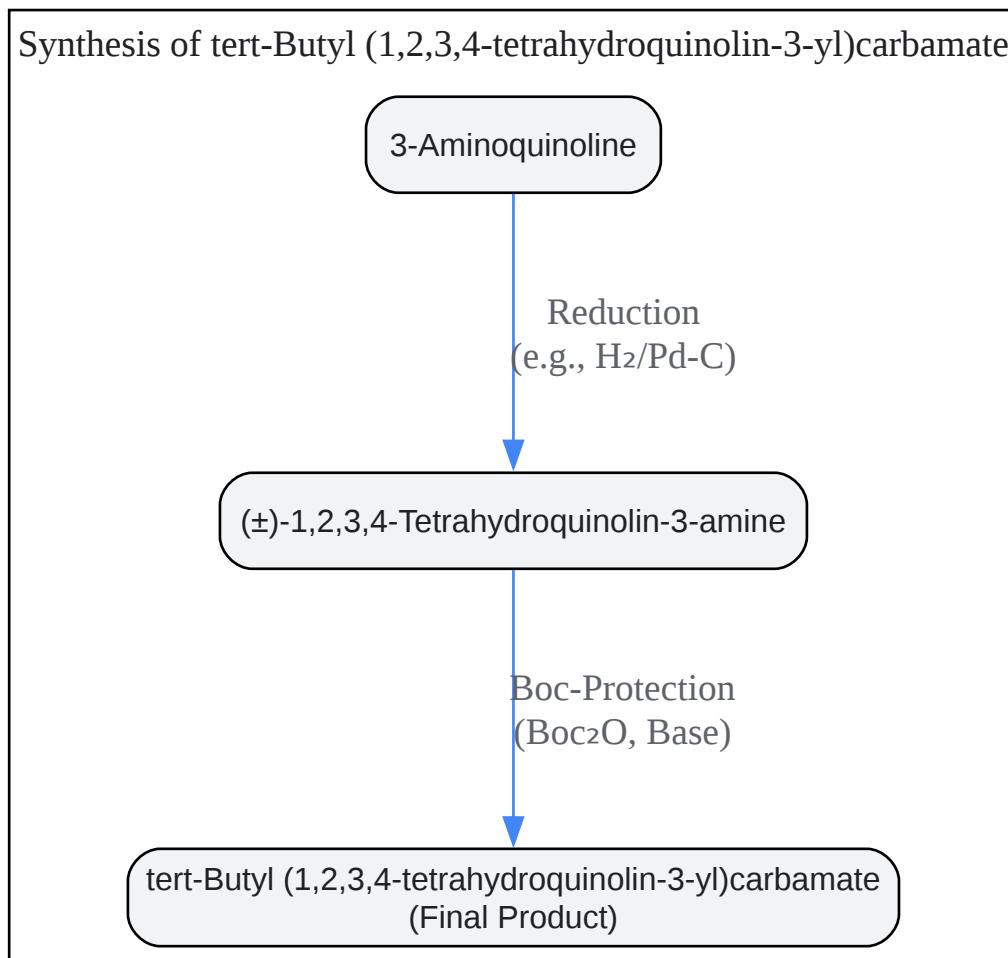
This step introduces the tert-butyloxycarbonyl (Boc) protecting group.

- Materials: (\pm)-1,2,3,4-Tetrahydroquinolin-3-amine, di-tert-butyl dicarbonate (Boc₂O), a base (e.g., triethylamine or N,N-diisopropylethylamine), and a solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
- Procedure:
 - Dissolve the (\pm)-1,2,3,4-tetrahydroquinolin-3-amine in the chosen solvent.
 - Add the base to the solution.
 - Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent.
 - Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.
 - Once the reaction is complete, wash the reaction mixture with water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

- Filter and concentrate the organic layer under reduced pressure to obtain the crude **tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate**.
- Purify the product by column chromatography on silica gel or by recrystallization to yield the final product.

Biological Activity and Applications in Drug Discovery

Tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications.^[3] Its value lies in the combination of the tetrahydroquinoline scaffold and the protected amine, which allows for selective chemical modifications at other positions of the molecule.

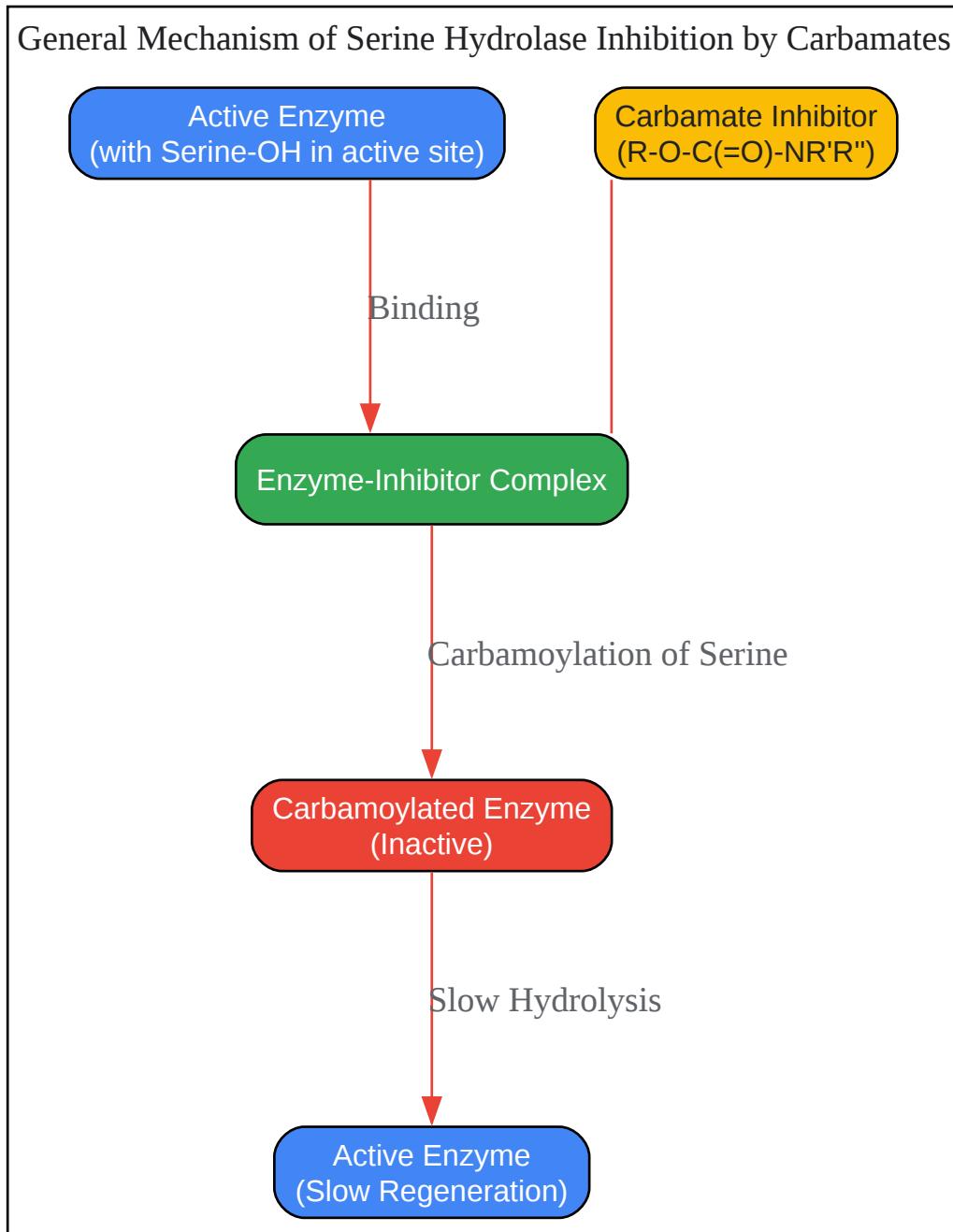

- Central Nervous System (CNS) Disorders: The tetrahydroquinoline core is a common motif in compounds targeting the CNS. Carbamate-containing compounds, such as rivastigmine and physostigmine, are known cholinesterase inhibitors used in the treatment of neurodegenerative diseases like Alzheimer's disease.^[6] The structural features of **tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate** make it a valuable starting material for the synthesis of novel CNS-active agents.
- Protease Inhibitors: The rigid conformational structure of the tetrahydroquinoline ring system is beneficial for designing molecules that can fit into the active sites of enzymes like proteases.
- Cognitive Enhancers: Due to the prevalence of the carbamate functional group in acetylcholinesterase inhibitors, this compound is a relevant intermediate for the development of new cognitive enhancers.

While specific biological data for this compound is not available, the general mechanism of action for many bioactive carbamates involves the inhibition of enzymes, particularly serine hydrolases like acetylcholinesterase.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to **tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate**.



[Click to download full resolution via product page](#)

A plausible synthetic pathway for the target compound.

General Mechanism of Carbamate Enzyme Inhibition

This diagram shows the general mechanism by which carbamate-containing compounds inhibit serine hydrolase enzymes, such as acetylcholinesterase.

[Click to download full resolution via product page](#)

General mechanism of reversible covalent inhibition.

Conclusion

Tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its structural features make it an ideal

starting point for the synthesis of novel compounds targeting the central nervous system, as well as for the development of protease inhibitors and cognitive enhancers. While specific biological activity data for this compound remains to be published, its utility as a synthetic building block is well-established. Further research into the biological effects of derivatives of this compound could lead to the discovery of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. BOC-3-AMINO-1,2,3,4-TETRAHYDROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate [myskinrecipes.com]
- 4. CAS#:219862-14-3 | TERT-BUTYL (1,2,3,4-TETRAHYDROQUINOLIN-3-YL)CARBAMATE | Chemsoc [chemsoc.com]
- 5. bocsci.com [bocsci.com]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152949#tert-butyl-1-2-3-4-tetrahydroquinolin-3-yl-carbamate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com